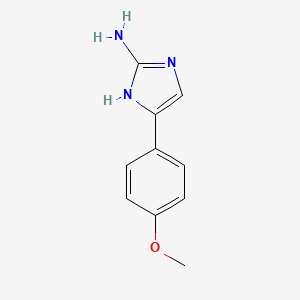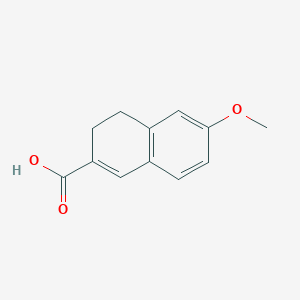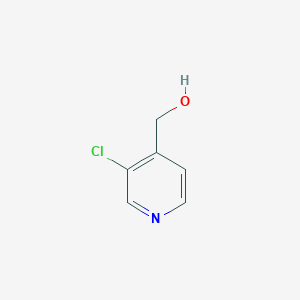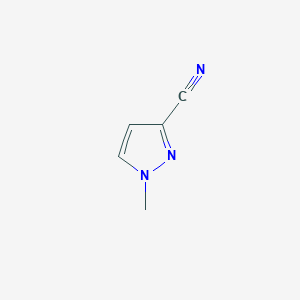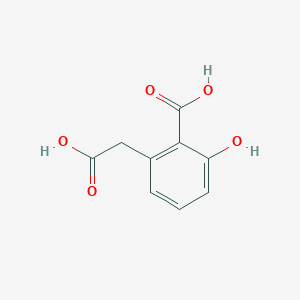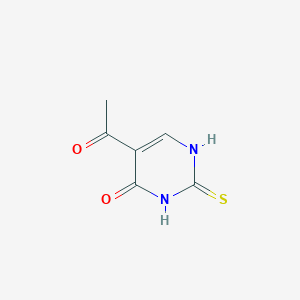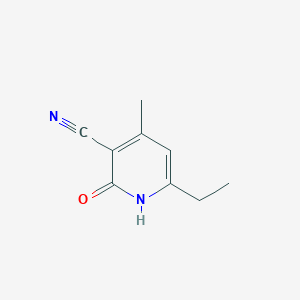
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Vue d'ensemble
Description
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (EMODC) is an organic compound that is widely used in scientific research. It is a versatile compound that has many applications in the laboratory, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
- Field: Pharmaceutical Research
- Application: Triazole-Pyrimidine hybrids, similar in structure to the compound you mentioned, have been studied for their neuroprotective and anti-neuroinflammatory properties .
- Method: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
- Field: Organic Chemistry
- Application: The Biginelli reaction, a type of multicomponent reaction, is used for the synthesis of highly functionalized heterocycles .
- Method: The Biginelli reaction was used as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
- Results: The product was obtained with a yield of 84% .
- Field: Medicinal Chemistry
- Application: 6-Alkyl-substituted 1,2-dihydropyridin-2-ones, which are structurally similar to the compound you mentioned, are used as selective inhibitors of phosphodiesterases .
- Field: Medicinal Chemistry
- Application: Similar compounds have been synthesized and evaluated for their antimicrobial and anticancer properties .
Neuroprotection and Anti-neuroinflammatory Agents
Organic Synthesis
Phosphodiesterase Inhibitors
Antimicrobial and Anticancer Evaluation
Solar Cells
- Field: Medicinal Chemistry
- Application: A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
- Results: 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli .
- Field: Medicinal Chemistry
- Application: 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications, including insecticidal properties .
- Field: Emergency Medicine
- Application: Although not a direct application of the compound, it’s worth noting that similar compounds have been used in emergency treatment procedures .
- Field: Medicinal Chemistry
- Application: 6-Alkyl-substituted 1,2-dihydropyridin-2-ones are used in medicine as selective inhibitors of phosphodiesterases and AMPA-receptors. Highly effective vasodilators, anticoagulants, fungicides, and anti-HIV agents have been created based on them .
Antimicrobial and Anticancer Evaluation
Insecticidal Properties
Emergency Treatment
Anticoagulants and Anti-HIV Agents
Antitumor and Bactericidal Properties
- Field: Medicinal Chemistry
- Application: A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
- Results: 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli .
- Field: Medicinal Chemistry
- Application: 1,4-Dihydropyridine (1,4-DHP) is one of the foremost notable organic scaffolds with diverse pharmaceutical applications, including insecticidal properties .
- Field: Emergency Medicine
- Application: Although not a direct application of the compound, it’s worth noting that similar compounds have been used in emergency treatment procedures .
- Field: Medicinal Chemistry
- Application: 6-Alkyl-substituted 1,2-dihydropyridin-2-ones are used in medicine as selective inhibitors of phosphodiesterases and AMPA-receptors. Highly effective vasodilators, anticoagulants, fungicides, and anti-HIV agents have been created based on them .
Antimicrobial and Anticancer Evaluation
Insecticidal Properties
Emergency Treatment
Anticoagulants and Anti-HIV Agents
Antitumor and Bactericidal Properties
Propriétés
IUPAC Name |
6-ethyl-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-6(2)8(5-10)9(12)11-7/h4H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJJCHNGYXMIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=O)N1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


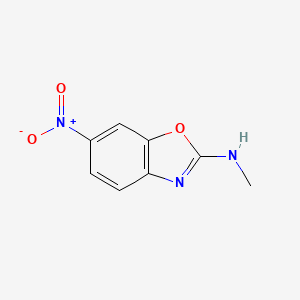
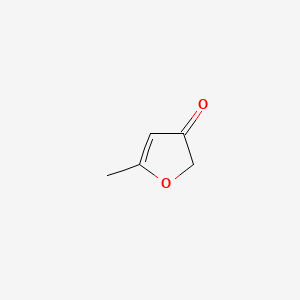
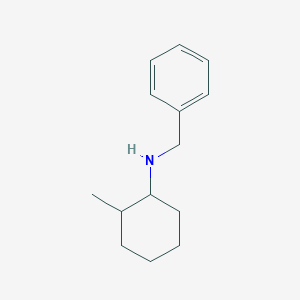


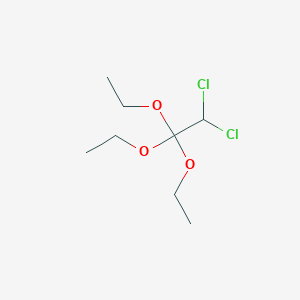
![2-cyclopropyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1354683.png)
